4-Chloro-N-methylpyrimidin-2-amine
Overview
Description
4-Chloro-N-methylpyrimidin-2-amine is a chemical compound with the CAS Number: 22404-46-2. It has a molecular weight of 143.58 and its molecular formula is C5H6ClN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-N-methylpyrimidin-2-amine is 1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3, (H,7,8,9) and the InChI key is UKLSJMPZHKFSQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-N-methylpyrimidin-2-amine has a molecular weight of 143.574 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Molecular Structure Analysis
4-Chloro-N-methylpyrimidin-2-amine has been investigated using experimental and theoretical techniques, such as FT-IR, FT-Raman, and NMR, alongside Density Functional Theory (DFT) calculations. This research focused on understanding the molecular structure, charge distribution, and potential biological activity, particularly its anti-hypertensive properties as an imidazoline receptor agonist (Aayisha et al., 2019).
Crystal and Molecular Structure
Studies on the crystal and molecular structures of related compounds, like benzyl derivatives of chloro-methylpyrimidin-amine, have highlighted significant conformational differences and hydrogen-bonding interactions in their structures. These findings are crucial for understanding the physical and chemical properties of these compounds (Odell et al., 2007).
Regioselectivity in Chemical Reactions
Research on regioselective displacement reactions involving chloro-methylpyrimidine derivatives, like the study by Doulah et al. (2014), provides insights into the formation of specific products under different reaction conditions. This information is critical for developing targeted synthetic routes for various pyrimidine-based compounds (Doulah et al., 2014).
Synthesis and Biological Activity
The synthesis of arylamino derivatives of chloro-methylpyrimidine and their potential as antituberculous agents highlights the medicinal chemistry applications of these compounds. Understanding their synthesis and biological activity can lead to the development of new therapeutic agents (Erkin & Krutikov, 2007).
Antibacterial Properties
Research by Etemadi et al. (2016) on the synthesis and antibacterial evaluation of pyrimidin-amine derivatives underlines the potential of these compounds in developing new antibacterial agents. Such studies are essential for discovering new drugs in the fight against bacterial infections (Etemadi et al., 2016).
Non-Covalent Interaction Investigations
Investigations into non-covalent interactions in derivatives of chloro-methylpyrimidine, such as those conducted by Zhang et al. (2018), provide valuable insights into the molecular interactions and stability of these compounds. This knowledge is crucial for drug design and the development of pharmaceuticals (Zhang et al., 2018).
Safety And Hazards
The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
4-chloro-N-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLSJMPZHKFSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496309 | |
Record name | 4-Chloro-N-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-methylpyrimidin-2-amine | |
CAS RN |
22404-46-2 | |
Record name | 4-Chloro-N-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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